molecular formula C17H19FN2O4S B5265972 N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide

N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide

Cat. No.: B5265972
M. Wt: 366.4 g/mol
InChI Key: GIPICHUVGQSSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide, also known as EGF816, is a small molecule inhibitor of the oncogenic receptor tyrosine kinase (RTK) epidermal growth factor receptor (EGFR). This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

EGFR is a transmembrane receptor that plays a key role in the regulation of cell growth and survival. When activated by ligands such as epidermal growth factor (EGF), EGFR triggers a signaling cascade that promotes cell proliferation and survival. In cancer cells, EGFR is often overexpressed or mutated, leading to uncontrolled cell growth and proliferation. N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide inhibits the activity of EGFR by binding to the ATP-binding site in the kinase domain of the receptor, preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide as a research tool is its specificity for EGFR, which allows for the selective inhibition of this receptor without affecting other signaling pathways. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the development and use of N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide in cancer research and therapy. One direction is the evaluation of this compound in combination with other targeted therapies or chemotherapy drugs, to determine whether these combinations can enhance the efficacy of this compound. Another direction is the identification of biomarkers that can predict response to this compound, which would allow for the selection of patients who are most likely to benefit from this treatment. Finally, the development of second-generation inhibitors that overcome the limitations of this compound, such as toxicity or resistance, is an important area of future research.

Synthesis Methods

The synthesis of N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide involves several steps, starting with the reaction of 4-ethoxybenzenesulfonyl chloride with N-methylglycine to form N-methyl-N-(4-ethoxyphenylsulfonyl)glycine. This intermediate is then reacted with 2-fluoroaniline to form the final product, this compound.

Scientific Research Applications

N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide has been extensively studied in preclinical models of cancer, including non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), and glioblastoma. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of EGFR.

Properties

IUPAC Name

2-[(4-ethoxyphenyl)sulfonyl-methylamino]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S/c1-3-24-13-8-10-14(11-9-13)25(22,23)20(2)12-17(21)19-16-7-5-4-6-15(16)18/h4-11H,3,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPICHUVGQSSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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